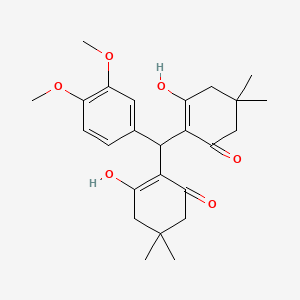
1-(2-Hydroxy-5-bromo-benzylidene)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- is a chemical compound with the molecular formula C8H8BrN3OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinecarbothioamide group and a bromohydroxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- can be compared with other similar compounds, such as:
Thiosemicarbazide derivatives: These compounds share a similar core structure and exhibit comparable biological activities. the presence of the bromohydroxyphenyl group in HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- enhances its reactivity and specificity.
Hydrazine derivatives: These compounds also contain the hydrazine functional group and are used in various chemical and biological applications. The unique combination of functional groups in HYDRAZINECARBOTHIOAMIDE,2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]- distinguishes it from other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
16434-32-5 |
|---|---|
Molekularformel |
C8H8BrN3OS |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
[(5-bromo-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14) |
InChI-Schlüssel |
AMZRNDJCSNFEHY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=S)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C=NNC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol](/img/structure/B11988487.png)

![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)

![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)


![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)
![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)

